molecular formula C8H14O3S2 B3330417 5-(1-Oxodithiolan-3-yl)pentanoic acid CAS No. 6992-30-9

5-(1-Oxodithiolan-3-yl)pentanoic acid

Cat. No. B3330417
CAS RN: 6992-30-9
M. Wt: 222.3 g/mol
InChI Key: HRIQWEOKIFSCBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(1-Oxodithiolan-3-yl)pentanoic acid, also known as beta-Lipoic acid, is a compound with the molecular formula C8H14O3S2 . It has a molecular weight of 222.3 g/mol .


Molecular Structure Analysis

The InChI representation of the molecule is InChI=1S/C8H14O3S2/c9-8(10)4-2-1-3-7-5-6-13(11)12-7/h7H,1-6H2,(H,9,10) . The Canonical SMILES representation is C1CS(=O)SC1CCCCC(=O)O .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 222.3 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 5 . The compound has a rotatable bond count of 5 . The exact mass and monoisotopic mass are both 222.03843665 g/mol . The topological polar surface area is 98.9 Ų . The heavy atom count is 13 .

Scientific Research Applications

Solubility Studies

The solubility of 5-(dithiolan-3-yl)pentanoic acid, a compound closely related to 5-(1-oxodithiolan-3-yl)pentanoic acid, has been extensively studied. In a study by Zhang, Dang, and Wei (2010), the solubility of this compound in mixed solvents was examined, revealing that its solubility increases with temperature. This finding is significant for understanding the compound's behavior in various solvents, which is crucial for its application in scientific research (Zhang, Dang, & Wei, 2010).

Application in Synthesis

Kowalski et al. (2009) explored the synthesis of W(CO)5 complexes of this compound. These complexes have potential applications in developing new IR-detectable metal–carbonyl tracers. This research highlights the compound's utility in creating novel complexes for scientific investigations (Kowalski et al., 2009).

Anticancer Research

A significant application of derivatives of this compound is in the field of anticancer research. Xu, Yang, and Zhang (2013) synthesized derivatives of this compound and tested their anticancer activity against various human cancer cell lines. Their research provides insights into the potential therapeutic applications of this compound in cancer treatment (Xu, Yang, & Zhang, 2013).

Microbial Transformation

The compound's role in microbial transformation was investigated by Cooney et al. (1997). Their study on the transformation of the Trichoderma metabolite by Botrytis cinerea sheds light on the metabolic pathways involving compounds related to this compound (Cooney et al., 1997).

Lipoic Acid Metabolism

The metabolism of lipoic acid, which is structurally related to this compound, is crucial in microbial pathogens. Spalding and Prigge (2010) provided a comprehensive review of the role of lipoate metabolism in bacterial, fungal, and protozoan pathogens. This research is significantfor understanding how these organisms adapt their metabolism to various environmental conditions, which could impact pathogenesis and virulence (Spalding & Prigge, 2010).

Analgesic Properties

The analgesic properties of compounds related to this compound, such as α-lipoic acid, were studied by Lee et al. (2009). They discovered that α-lipoic acid can inhibit certain calcium channels in the pain pathway, suggesting potential therapeutic applications in pain management (Lee et al., 2009).

properties

IUPAC Name

5-(1-oxodithiolan-3-yl)pentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O3S2/c9-8(10)4-2-1-3-7-5-6-13(11)12-7/h7H,1-6H2,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRIQWEOKIFSCBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)SC1CCCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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